Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate

CAS No.: 338954-51-1

Cat. No.: VC2498632

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338954-51-1 |

|---|---|

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3 |

| Standard InChI Key | AFUFWMAIOJISRR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl |

Introduction

Chemical Structure and Properties

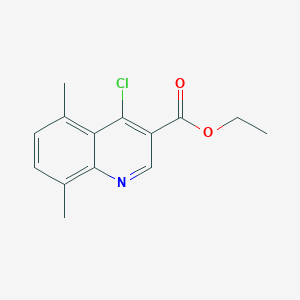

The molecular structure of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate consists of a quinoline core featuring specific substituents that contribute to its chemical properties and potential biological activities. This compound has a molecular formula of C₁₄H₁₄ClNO₂, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms . The molecular weight of the compound is 263.72 g/mol, which places it in the medium-range molecular weight category for organic compounds . The structure includes a chloro group at position 4, methyl groups at positions 5 and 8, and an ethyl carboxylate group at position 3 of the quinoline ring.

Molecular Identifiers

The unique structure of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate can be represented through several standard chemical identifiers that enable consistent identification across chemical databases and research publications. The InChI (International Chemical Identifier) for this compound is InChI=1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-13-9(3)6-5-8(2)11(13)12(10)15/h5-7H,4H2,1-3H3, which provides a standardized representation of its chemical structure . Additionally, the InChI Key, a condensed form of the InChI, is AFUFWMAIOJISRR-UHFFFAOYSA-N, which enables rapid searches in chemical databases . The compound's Canonical SMILES notation, CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl, offers another standardized representation of its molecular structure that is widely used in computational chemistry and cheminformatics .

Physical Properties

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate exhibits physical properties characteristic of substituted quinoline derivatives. Based on computational modeling and similar compounds, it is expected to have a density of approximately 1.222 g/cm³. The compound has a relatively high boiling point, estimated at around 362.5°C at standard pressure (760 mmHg), which reflects its molecular weight and the presence of intermolecular forces including hydrogen bonding potential. The flash point is approximately 173°C, indicating that careful handling is required at elevated temperatures. Its vapor pressure at 25°C is estimated to be very low (1.92 × 10^-5 mmHg), suggesting limited volatility under normal laboratory conditions.

Data Table: Key Physical and Chemical Properties

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₄H₁₄ClNO₂ | - |

| Molecular Weight | 263.72 | g/mol |

| CAS Number | 338954-51-1 | - |

| InChI Key | AFUFWMAIOJISRR-UHFFFAOYSA-N | - |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)C)Cl | - |

| Density (calculated) | ~1.222 | g/cm³ |

| Boiling Point (estimated) | ~362.5 | °C at 760 mmHg |

| Flash Point (estimated) | ~173 | °C |

| Vapor Pressure (estimated) | ~1.92 × 10^-5 | mmHg at 25°C |

Chemical Reactivity

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate exhibits various types of chemical reactivity, primarily due to its functional groups and the electronic properties of the quinoline ring system. Understanding its reactivity is essential for designing synthetic routes that utilize this compound as an intermediate in the preparation of more complex molecules.

Nucleophilic Substitution Reactions

The chloro group at position 4 of the quinoline ring is susceptible to nucleophilic substitution reactions, making it a versatile site for chemical modifications. Common nucleophiles that can replace the chloro group include amines, thiols, and alkoxides. These substitution reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, followed by the elimination of the chloride ion. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the ester group.

Ester Hydrolysis

The ethyl ester group at position 3 can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis, often conducted using sodium or potassium hydroxide in aqueous or alcoholic media, proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by elimination of ethoxide. Acidic hydrolysis, on the other hand, involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent loss of ethanol. The resulting carboxylic acid can serve as a precursor for further derivatization.

Reduction Reactions

The ester and quinoline moieties can be selectively reduced using appropriate reducing agents. For instance, lithium aluminum hydride (LiAlH₄) can reduce the ester group to an alcohol, while sodium borohydride (NaBH₄) offers milder and more selective reduction. The quinoline ring itself can be partially or fully reduced using catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reducing agents like sodium in alcohol. The extent of reduction can be controlled by adjusting reaction conditions and the choice of reducing agent.

Oxidation Reactions

The quinoline ring may undergo oxidation reactions, particularly at the nitrogen atom, to form N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate. The N-oxide products often exhibit altered reactivity compared to the parent quinoline, providing additional pathways for structural modification. The methyl groups at positions 5 and 8 can also be oxidized to aldehyde or carboxylic acid functionalities under appropriate conditions.

Applications in Scientific Research

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate serves as a valuable building block in various scientific research areas, with particular emphasis on medicinal chemistry and organic synthesis. Its versatile structure allows for numerous chemical transformations, making it an important intermediate in the development of biologically active compounds.

Medicinal Chemistry Applications

In medicinal chemistry, this compound functions as an intermediate in the synthesis of pharmaceuticals targeted at bacterial and fungal infections. The quinoline scaffold is well-recognized for its biological activities, including antimicrobial, antifungal, and antiparasitic properties. By modifying the chloro group at position 4 through nucleophilic substitution reactions, medicinal chemists can generate libraries of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Enzyme Inhibition Studies

Research indicates that Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate and its derivatives may exhibit enzyme inhibitory activities, particularly against enzymes involved in cancer progression and bacterial survival. The compound's ability to interact with enzyme active sites can be attributed to its planar aromatic structure, which facilitates binding through π-stacking interactions with aromatic amino acid residues. Additionally, the ester and chloro functionalities can participate in hydrogen bonding and electrostatic interactions with target enzymes, contributing to inhibitory potency.

Structure-Activity Relationship Studies

The compound's defined structure with multiple functional groups makes it ideal for structure-activity relationship (SAR) studies. By systematically modifying different positions of the molecule and evaluating the biological consequences, researchers can develop a deeper understanding of the structural requirements for specific activities. Such SAR studies typically involve the preparation of analogs with variations in the ester group, substitution of the chloro group, or modification of the methyl substituents.

Material Science Applications

Beyond biological applications, quinoline derivatives like Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate can be utilized in material science research. Quinolines are known for their photophysical properties, including fluorescence and photostability, making them valuable components in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and fluorescent probes for imaging applications. The compound's extended conjugation and potential for further functionalization enable the fine-tuning of optical and electronic properties for specific applications.

Comparative Analysis

Understanding how Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate relates to similar compounds can provide valuable insights into its unique properties and potential applications. Comparative analysis helps researchers predict reactivity patterns and biological activities based on structural similarities and differences.

Comparison with Related Quinoline Derivatives

The structural features of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives to understand the influence of specific substituents on chemical and biological properties. For instance, compounds lacking the chloro group at position 4, such as Ethyl 5,8-dimethylquinoline-3-carboxylate, exhibit different reactivity patterns, particularly in nucleophilic substitution reactions. Similarly, variations in the position of methyl groups, as seen in Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate, can affect the electronic distribution and steric environment of the molecule, leading to altered chemical behavior and biological interactions.

Data Table: Comparison of Related Quinoline Derivatives

| Compound | Key Structural Difference | Effect on Reactivity | Biological Implications |

|---|---|---|---|

| Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate | Reference compound | Standard reactivity profile | Baseline biological activity |

| Ethyl 5,8-dimethylquinoline-3-carboxylate | Lacks chloro at position 4 | Reduced electrophilicity at C-4 | Potentially different antimicrobial spectrum |

| Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate | Methyl at position 7 instead of 8 | Altered electronic distribution | Modified receptor binding profile |

| Ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate | Anilino group replaces chloro; different methyl positions | Significantly different H-bonding capacity | Enhanced interaction with specific biological targets |

Research Methodologies

Various analytical and experimental techniques are employed in studying Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate, enabling researchers to characterize its properties, monitor reactions, and evaluate biological activities. These methodologies provide critical data for understanding the compound's behavior in different contexts.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation and purity assessment of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon environments in the molecule. For example, the methyl groups at positions 5 and 8 may give distinct signals in the ¹H NMR spectrum, allowing for their unambiguous assignment. Infrared (IR) spectroscopy can identify characteristic functional groups, such as the C=O stretching of the ester (typically around 1700-1750 cm⁻¹) and the C-Cl stretching (around 600-800 cm⁻¹). Mass spectrometry offers molecular weight confirmation and fragmentation patterns that support structural identification.

X-ray Crystallography

X-ray crystallography serves as a powerful tool for determining the precise molecular geometry of Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate in the solid state. This technique can resolve bond lengths, bond angles, and torsional angles, providing insights into the three-dimensional arrangement of atoms. For quinoline derivatives, typical bond lengths include C-Cl bonds at approximately 1.73 Å and C-O ester distances of about 1.21 Å. The planarity of the quinoline ring system and the orientation of substituents can significantly influence the compound's ability to interact with biological targets or participate in crystal packing arrangements.

Computational Methods

Future Research Directions

Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate presents numerous opportunities for further investigation across multiple scientific disciplines. Exploring these research avenues can expand the compound's utility and contribute to advancements in medicinal chemistry, materials science, and synthetic methodology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume